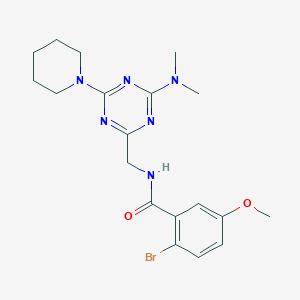

2-bromo-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methoxybenzamide

Description

Properties

IUPAC Name |

2-bromo-N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BrN6O2/c1-25(2)18-22-16(23-19(24-18)26-9-5-4-6-10-26)12-21-17(27)14-11-13(28-3)7-8-15(14)20/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,21,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGLVUULBLHTGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=C(C=CC(=C3)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-bromo-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methoxybenzamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- Bromine Atom : Enhances lipophilicity and biological activity.

- Dimethylamino Group : Known for its role in enhancing pharmacological activity.

- Piperidine Ring : Often associated with central nervous system activity.

- Triazine Moiety : Contributes to various biological activities including antimicrobial and antitumor effects.

- Methoxy Group : Typically enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures have shown significant antimicrobial properties. For example, derivatives containing the triazine ring have been reported to exhibit potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus | |

| Similar Triazine Derivatives | Antimicrobial | Bacillus subtilis, Pseudomonas fluorescens |

Antitumor Activity

The compound's structure suggests potential antitumor properties. Studies on related compounds have shown that modifications in the triazine structure can lead to enhanced cytotoxicity against cancer cell lines. For instance, certain triazine derivatives were found to inhibit cell proliferation in breast cancer models .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activities : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial survival.

- Interference with DNA Replication : The triazine moiety may interact with DNA or RNA synthesis pathways, leading to cell death in rapidly dividing cells.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Study on Antibacterial Efficacy :

- Anticancer Properties Investigation :

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to 2-bromo-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methoxybenzamide exhibit significant anticancer properties. The triazine ring is known to interact with DNA and inhibit tumor growth by inducing apoptosis in cancer cells. For instance, related compounds have shown effectiveness against various cancer cell lines, including breast and lung cancer .

-

Antimicrobial Properties

- The compound's structural features suggest potential antimicrobial activity. Research indicates that similar benzamide derivatives can act against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or function, leading to cell death .

-

Neurological Applications

- The presence of the piperidine and dimethylamino groups suggests potential use in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways, which could be beneficial in treating conditions like depression and anxiety .

Case Studies

- Study on Anticancer Effects :

-

Antimicrobial Efficacy Assessment :

- Research conducted at a leading pharmaceutical institute tested various benzamide derivatives against common pathogens. The findings revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting the need for further exploration of compounds like this compound .

- Neuropharmacological Studies :

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related molecules from the literature.

Structural and Functional Insights:

Triazines are known for their rigidity and ability to engage in hydrogen bonding, which may improve target selectivity. Compound 35’s benzimidazolone core is associated with protease inhibition (e.g., 8-oxo-Guanine DNA glycosylase), suggesting that core structure directly influences biological activity .

Substituent Effects: The dimethylamino and piperidinyl groups on the triazine ring may enhance solubility and membrane permeability compared to the nitro group in compound I or the pyridinyl group in compound 33. The 2-bromo-5-methoxybenzamide moiety in the target compound introduces steric and electronic effects distinct from the 4-bromo substitution in compound I or the 4-bromo-2-oxo-benzimidazolone in compound 34.

Synthetic Efficiency :

- Compound 35 was synthesized in 56% yield , whereas the target compound’s yield is unreported. The triazine scaffold’s synthetic complexity may require optimized coupling conditions to improve efficiency.

Research Implications:

- The triazine core’s versatility positions the target compound as a candidate for structure-activity relationship (SAR) studies, particularly in kinase or epigenetic targets.

- Comparative crystallographic data (e.g., asymmetric unit details for compound I ) suggest that the target compound’s packing and intermolecular interactions could be explored via X-ray diffraction to rationalize solubility or stability differences.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-bromo-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methoxybenzamide?

Methodological Answer:

The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. Key steps include:

Triazine Core Formation : React 4,6-dichloro-1,3,5-triazine with dimethylamine and piperidine in anhydrous THF under reflux to introduce dimethylamino and piperidinyl groups .

Bromination and Methoxy Group Installation : Use N-bromosuccinimide (NBS) in DMF for bromination at the 2-position of the benzamide moiety, followed by O-methylation with methyl iodide and K₂CO₃ .

Amide Coupling : Employ EDC/HOBt-mediated coupling between the triazine intermediate and 5-methoxy-2-bromobenzoic acid in DCM, with triethylamine as a base .

Characterization : Confirm purity via LCMS (e.g., m/z = ~510–550 [M+H]⁺) and structural integrity via ¹H/¹³C NMR (e.g., δ 3.1–3.3 ppm for piperidinyl protons; δ 6.8–7.2 ppm for aromatic protons) .

Basic: How can researchers resolve spectral contradictions in characterizing the triazine-piperidinyl moiety?

Methodological Answer:

Contradictions in NMR or LCMS data (e.g., unexpected coupling constants or impurity peaks) require:

2D NMR Analysis : Use HSQC and HMBC to assign ambiguous protons/carbons, particularly for overlapping signals in the triazine and piperidinyl regions .

Isotopic Labeling : Introduce ¹⁵N-labeled dimethylamine to distinguish triazine nitrogen environments .

Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation of the triazine-piperidinyl geometry .

Advanced: How can experimental design (DoE) optimize reaction conditions for this compound?

Methodological Answer:

Use a Response Surface Methodology (RSM) approach to optimize yield and purity:

Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (EDC: 1.0–2.0 eq).

Outputs : Yield (%) and LCMS purity (>98%).

Statistical Modeling : Apply a central composite design (CCD) to identify interactions between variables. For example, higher temperatures in DMF may improve coupling efficiency but risk bromine displacement .

Validation : Replicate optimal conditions (e.g., 80°C, DMF, 1.5 eq EDC) to confirm reproducibility (n=3 trials) .

Advanced: What computational strategies predict the compound’s electronic properties for structure-activity studies?

Methodological Answer:

Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., using B3LYP/6-31G*) to assess electrophilicity at the bromine and triazine sites .

Molecular Dynamics (MD) : Simulate binding conformations with biological targets (e.g., kinases) using AMBER or CHARMM force fields.

ADMET Prediction : Use tools like SwissADME to estimate metabolic stability, focusing on the methoxy and piperidinyl groups’ effects on bioavailability .

Advanced: How can researchers investigate conflicting bioactivity data in enzyme inhibition assays?

Methodological Answer:

If IC₅₀ values vary across studies:

Assay Standardization :

- Control ATP concentration (e.g., 10–100 µM) in kinase assays to minimize substrate competition.

- Use recombinant enzymes (e.g., expressed in HEK293 cells) to reduce batch-to-batch variability .

SAR Analysis : Synthesize analogs (e.g., replace bromine with chlorine or methoxy with ethoxy) to isolate electronic vs. steric effects .

Off-Target Profiling : Screen against a panel of 50+ kinases to identify cross-reactivity, using radiometric or fluorescence polarization assays .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

Stability Studies :

- Store aliquots at -20°C, 4°C, and RT. Monitor degradation via LCMS at 0, 1, 3, and 6 months.

- Identify degradation products (e.g., debromination or triazine ring cleavage) .

Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) for solid-state stability. In solution, add 0.1% BHT to suppress radical-mediated decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.